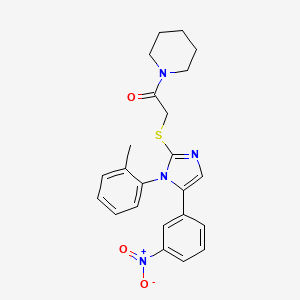

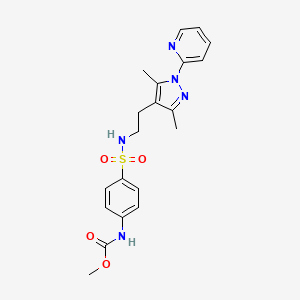

![molecular formula C18H17Cl2N3S B2491733 2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole CAS No. 478076-97-0](/img/structure/B2491733.png)

2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole" belongs to a class of benzothiazole derivatives. Benzothiazole and its derivatives are known for their diverse pharmacological properties and have been the subject of research for their anticancer, antibacterial, and enzyme inhibition activities. The interest in this compound class stems from their structural diversity and potential therapeutic applications.

Synthesis Analysis

Synthesis of benzothiazole derivatives often involves regioselective methods, utilizing reactions between different heterocyclic scaffolds, such as triazoles, isoxazolines, and benzimidazoles. For example, Aouad et al. (2018) described the design and synthesis of benzothiazole-piperazine-triazole hybrids using a click synthesis approach, indicating a method that could potentially be applied to synthesize the compound with appropriate modifications (Aouad et al., 2018).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including the target compound, often features a combination of benzothiazole with other heterocyclic units. These structures can significantly influence their biological activity and interactions with biological targets. Studies on similar compounds, such as those by Mahesha et al. (2019), reveal insights into the molecular conformations and intermolecular interactions that could be relevant for understanding the structural aspects of our target compound (Mahesha et al., 2019).

Chemical Reactions and Properties

Benzothiazole derivatives can participate in various chemical reactions, including N-formylation, heterocyclization, and reactions with amines, which are essential for modifying their chemical properties and biological activity. Patel et al. (2015) discussed the synthesis of piperazine-based benzothiazolylimino-4-thiazolidinones, showcasing the types of chemical modifications possible for such compounds (Patel et al., 2015).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting points, and crystal structure, can be influenced by their molecular structure and substituents. Said et al. (2020) provided an example of microwave-assisted synthesis and crystal structure analysis of a benzothiazole-piperazine derivative, offering insights into the physical characterization of these compounds (Said et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are crucial for the application of benzothiazole derivatives. Research on similar compounds, such as the synthesis and evaluation of benzothiazole-based piperazine-dithiocarbamate derivatives by Mohsen et al. (2014), highlights the importance of chemical modifications in enhancing biological activity (Mohsen et al., 2014).

Wissenschaftliche Forschungsanwendungen

Antiproliferative and Anti-HIV Activity

- Synthesis and In Vitro Antiproliferative Activity : A series of derivatives including 2-Piperazino-1,3-benzo[d]thiazoles were synthesized and evaluated for their antiproliferative activity against various human tumor-derived cell lines. Some derivatives exhibited significant effects on specific leukemia cell lines, indicating their potential as cancer therapeutic agents. However, they showed no activity against HIV-1 and HIV-2 (Al-Soud et al., 2010).

Antimicrobial Activity

- Antimycobacterial Activity : Certain fluorinated benzothiazolo imidazole compounds, which are structurally related to 2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole, demonstrated promising antimicrobial properties (Sathe et al., 2011).

- Synthesis and Antimicrobial Studies : Novel pyridine derivatives synthesized from similar compounds showed considerable antibacterial activity against various strains (Patel et al., 2009).

Anti-acetylcholinesterase Activity

- Inhibition of Acetylcholinesterase : Some benzothiazole derivatives with piperazine moieties were synthesized and evaluated for their ability to inhibit acetylcholinesterase, showing potential as anticholinesterase agents (Mohsen et al., 2014).

Anticancer Activity

- Novel Derivatives for Anticancer Screening : A variety of benzothiazole-piperazine derivatives were synthesized and assessed for their antiproliferative inhibition potency against human cancer cell lines. Some showed moderate to potent activity, suggesting potential use in cancer therapy (Aouad et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2N3S/c19-14-6-5-13(11-15(14)20)12-22-7-9-23(10-8-22)18-21-16-3-1-2-4-17(16)24-18/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGFKIBNNWUYCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

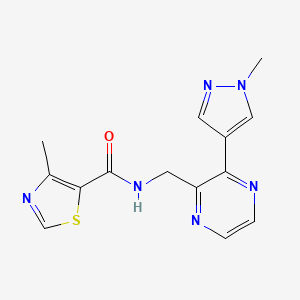

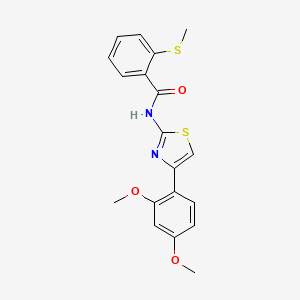

![8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2491651.png)

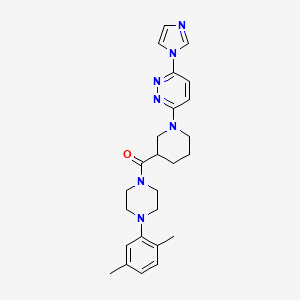

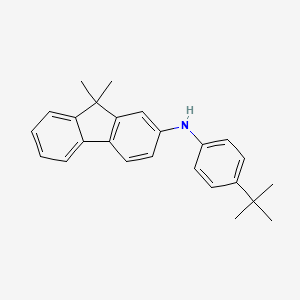

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2491654.png)

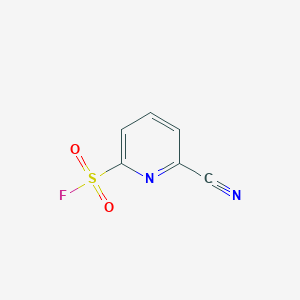

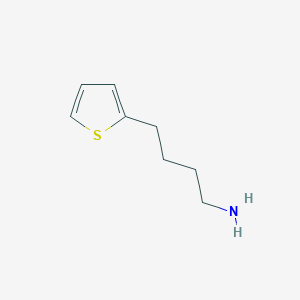

![2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one](/img/structure/B2491656.png)

![4-[1-(3,4-Dichlorobenzoyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2491660.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2491671.png)

![[(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2491672.png)